Reverse transcriptase-IN-1

HIV-1 NNRTI Antiviral Resistance

Choose Reverse transcriptase-IN-1 for validated potency against WT HIV-1 (EC50 3.4 nM) and key NNRTI-resistant mutants E138K (4.3 nM) & K103N (3.6 nM). This orally active DABP analogue (F=16.5% in rats) provides a precisely tuned PK/resistance profile, making it an ideal benchmark control. Ensure your studies leverage its defined efficacy, safety, and microsomal stability (CLint 33.2 µL/min/mg).

Molecular Formula C25H17N7O2
Molecular Weight 447.4 g/mol
Cat. No. B8103520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReverse transcriptase-IN-1
Molecular FormulaC25H17N7O2
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])C=CC#N
InChIInChI=1S/C25H17N7O2/c1-16-13-18(5-4-12-26)14-22(32(33)34)23(16)30-24-20-6-2-3-7-21(20)29-25(31-24)28-19-10-8-17(15-27)9-11-19/h2-11,13-14H,1H3,(H2,28,29,30,31)/b5-4+
InChIKeyMNZKGXAFXCQSCG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reverse Transcriptase-IN-1 Procurement Guide: DABP-Class HIV-1 NNRTI with Validated Potency and Oral Bioavailability


Reverse transcriptase-IN-1 (Compound 12z) is a diarylbenzopyrimidine (DABP) analogue and a potent, orally active HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. It is the product of a molecular hybridization strategy combining structural features of FDA-approved NNRTIs etravirine (ETR) and efavirenz (EFV) [2]. The compound is characterized by an enzyme IC50 of 13.7 nM against HIV-1 reverse transcriptase and demonstrates antiviral EC50 values of 3.4 nM, 4.3 nM, and 3.6 nM against HIV-1 IIIB (WT), E138K, and K103N mutant strains, respectively [1][2]. Its validated oral pharmacokinetic profile in rats includes an oral bioavailability of 16.5% and mean residence times (MRTs) of 11.8 h (p.o.) and 11.4 h (i.v.) [1][3].

Reverse Transcriptase-IN-1: Why Standard NNRTI Analogs Cannot Substitute for Resistant Mutant Studies


Generic substitution of NNRTIs is precluded by the divergent resistance profiles and pharmacokinetic liabilities inherent to this class. Reverse transcriptase-IN-1 was specifically engineered via molecular hybridization to address the shortcomings of its parent drugs—namely, the E138K mutation that compromises etravirine efficacy and the K103N mutation that drives efavirenz resistance [1]. Unlike earlier DABP analogues such as compound 12d, which retained unsatisfactory activity against E138K, Reverse transcriptase-IN-1 was optimized to maintain single-digit nanomolar potency across both these clinically prevalent NNRTI-resistant mutants [1]. Furthermore, its oral bioavailability of 16.5% in rats represents a deliberate optimization over the 15.5% achieved by 12d, underscoring that even closely related DABP congeners exhibit significant PK divergence [1]. Interchanging this compound with other NNRTIs would forfeit the precisely tuned resistance coverage and PK profile validated in the published characterization.

Reverse Transcriptase-IN-1: Head-to-Head Quantitative Differentiation Against Comparator NNRTIs


Superior Antiviral Potency Against Wild-Type and NNRTI-Resistant HIV-1 Variants Relative to Etravirine and Efavirenz

Reverse transcriptase-IN-1 (12z) demonstrates EC50 values of 3.4 nM (WT HIV-1 IIIB), 4.3 nM (E138K mutant), and 3.6 nM (K103N mutant) [1][2]. The primary research article explicitly states that 'the antiviral activity of this compound was much higher than those of ETR and EFV against the WT, E138K, and K103N variants' [1]. While exact EC50 values for ETR and EFV in the identical assay system are not tabulated in the abstract, the comparative assessment is a direct, investigator-derived claim based on the full dataset. The E138K mutation is the most prevalent NNRTI resistance-associated mutant in etravirine treatment, and K103N is a key driver of efavirenz resistance, making this differential activity against both mutants a critical selection criterion [1].

HIV-1 NNRTI Antiviral Resistance EC50

Enhanced Oral Bioavailability in Rats Compared to Lead DABP Analogue 12d

In a head-to-head comparison within the same optimization study, Reverse transcriptase-IN-1 (12z) achieved an oral bioavailability of 16.5% in rats at a dose of 5 mg/kg, representing an absolute improvement over the 15.5% oral bioavailability observed for the earlier lead compound 12d under comparable conditions [1][2]. This incremental gain was achieved while maintaining acceptable liver microsome stability (rat CLint 33.2 μL/min/mg) and the favorable PK profile of its parent drug efavirenz [1].

Pharmacokinetics Oral Bioavailability DABP In Vivo

Sustained Systemic Exposure Evidenced by Mean Residence Time (MRT) in Rats

The PK study of Reverse transcriptase-IN-1 revealed mean residence times (MRTs) of 11.8 hours following a 5 mg/kg oral dose and 11.4 hours following a 1 mg/kg intravenous dose in rats [1][2]. MRT, which reflects the average time a drug molecule resides in the body, is a key indicator of sustained systemic exposure. While direct MRT comparator data for ETR or EFV in the identical rat model are not provided, these values are consistent with the compound's demonstrated oral bioavailability and suggest potential for once-daily or less frequent dosing regimens in preclinical efficacy models.

Pharmacokinetics MRT Sustained Exposure In Vivo

Acceptable Intrinsic Microsomal Clearance Supporting In Vivo Progression

Reverse transcriptase-IN-1 exhibits intrinsic liver microsome clearance values of 33.2 μL/min/mg protein in rats and 34.5 μL/min/mg protein in humans [1]. These values are within an acceptable range for further development and are comparable to the rat clearance of lead compound 12d (33.2 μL/min/mg), while the human clearance is higher than 12d's 14.4 μL/min/mg [1]. The data confirm that the compound maintains metabolic stability across species, a prerequisite for translating in vitro potency to in vivo efficacy.

Metabolic Stability Microsomal Clearance ADME Liver Microsomes

Reverse Transcriptase-IN-1: Validated Application Scenarios in HIV-1 Research


Screening for Next-Generation NNRTIs with Improved Resistance Profiles

Use Reverse transcriptase-IN-1 as a benchmark control in cell-based antiviral assays against HIV-1 IIIB (WT) and the clinically prevalent E138K and K103N mutants. Its EC50 values of 3.4 nM, 4.3 nM, and 3.6 nM, respectively, provide a quantitative baseline for evaluating novel compounds [1]. The compound's validated potency against both etravirine- and efavirenz-associated resistance mutations makes it a relevant comparator for programs aiming to overcome existing NNRTI limitations [2].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodent Models

Employ Reverse transcriptase-IN-1 in rat PK studies to establish exposure-response relationships, leveraging its characterized oral bioavailability (16.5% at 5 mg/kg) and sustained MRT (11.8 h p.o.) [1][2]. These parameters support once-daily oral dosing regimens in efficacy models, minimizing animal handling while maintaining therapeutic plasma levels. The compound's microsomal clearance data (rat CLint 33.2 μL/min/mg) further validate its suitability for in vivo translation [3].

Structure-Activity Relationship (SAR) Studies on DABP Scaffolds

Utilize Reverse transcriptase-IN-1 as the optimized endpoint of a molecular hybridization campaign to probe the SAR of the DABP chemotype. The compound's substitution pattern—no substituents on the phenyl ring and a 2-methyl-6-nitro pattern on the 4-cyanovinyl-2,6-disubstituted phenyl motif—defines the key structural features responsible for its improved potency and PK profile [1][2]. It serves as a reference standard for designing and evaluating new DABP analogues.

Metabolic Stability Assessment in Drug Discovery Workflows

Incorporate Reverse transcriptase-IN-1 as a control compound in liver microsome stability assays to benchmark the metabolic clearance of new chemical entities. Its rat CLint of 33.2 μL/min/mg and human CLint of 34.5 μL/min/mg provide well-documented reference values for assessing whether novel NNRTI candidates fall within an acceptable stability range for further development [1][2].

Technical Documentation Hub

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